(S)-(+)-4-Methyl-1-hexanol
Overview
Description
(S)-(+)-4-Methyl-1-hexanol is an organic compound with the molecular formula C7H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its pleasant odor and is often used in the fragrance industry. The (S)-enantiomer is the one that rotates plane-polarized light in a positive direction.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-4-Methyl-1-hexanol can be synthesized through several methods. One common approach is the reduction of 4-methyl-1-hexanone using a chiral reducing agent. This method ensures the production of the (S)-enantiomer specifically. Another method involves the asymmetric hydrogenation of 4-methyl-1-hexene using a chiral catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyl-1-hexanal. This process typically employs a chiral catalyst to ensure the selective production of the (S)-enantiomer. The reaction conditions usually involve moderate temperatures and pressures to optimize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-4-Methyl-1-hexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-hexanal or further to 4-methyl-1-hexanoic acid.
Reduction: It can be reduced to form 4-methyl-1-hexane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) or tosyl chloride (TsCl) in the presence of a base are commonly used.
Major Products:
Oxidation: 4-Methyl-1-hexanal, 4-Methyl-1-hexanoic acid.
Reduction: 4-Methyl-1-hexane.
Substitution: Various alkyl halides or tosylates.
Scientific Research Applications
(S)-(+)-4-Methyl-1-hexanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It is studied for its potential pheromonal activity in certain insect species.
Medicine: Research is ongoing into its potential use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavors and fragrances.
Mechanism of Action
The mechanism of action of (S)-(+)-4-Methyl-1-hexanol involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fragrance. In chemical reactions, its hydroxyl group (-OH) can participate in various reactions, such as hydrogen bonding, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
®-(-)-4-Methyl-1-hexanol: The enantiomer of (S)-(+)-4-Methyl-1-hexanol, which rotates plane-polarized light in the opposite direction.
4-Methyl-1-hexanol: The racemic mixture containing both (S)- and ®-enantiomers.
4-Methyl-2-hexanol: A structural isomer with the hydroxyl group on the second carbon instead of the first.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and reactivity compared to its enantiomer and other isomers. Its enantiomeric purity is crucial in applications where the specific three-dimensional arrangement affects the outcome, such as in fragrance formulation and chiral synthesis.
Properties
IUPAC Name |
(4S)-4-methylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPVNLWKVZZBTM-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541465 | |
Record name | (4S)-4-Methylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1767-46-0 | |
Record name | (4S)-4-Methylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.